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Compound of Interest

Compound Name: Foslevodopa

Cat. No.: B008530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

subcutaneous administration of Foslevodopa in a clinical trial setting. The information is

compiled from published phase 1 and phase 3 clinical trial data.

Introduction
Foslevodopa/foscarbidopa is a soluble formulation of levodopa and carbidopa prodrugs

designed for continuous subcutaneous infusion. This therapeutic approach aims to maintain

stable plasma concentrations of levodopa, thereby reducing motor fluctuations in patients with

advanced Parkinson's disease.[1][2][3] Clinical trials have demonstrated the efficacy and safety

of this treatment, showing significant improvements in "On" time without troublesome

dyskinesia.[2][4][5] This document outlines the key protocols for its administration and

monitoring in a clinical research environment.

Patient Population and Eligibility
The selection of an appropriate patient population is critical for the successful evaluation of

Foslevodopa. Based on phase 3 clinical trials, key eligibility criteria include:

Age: 30 years or older.[6]
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Diagnosis: Idiopathic Parkinson's disease with responsiveness to levodopa.[6]

Disease Stage: Advanced Parkinson's disease with motor fluctuations that are inadequately

controlled with current oral therapy.[2][6]

"Off" Time: A minimum daily average "Off" time of 2.5 hours.[2][6][7]

Levodopa Requirement: Currently taking ≥400 mg/day of levodopa equivalents.[6]

Cognitive Function: Mini-Mental State Examination (MMSE) score of ≥24.[6]

Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of subcutaneous

Foslevodopa.

Table 1: Dosing and Administration Parameters
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Parameter Value/Range Clinical Trial Phase Citation

Drug Concentration

240 mg/mL

foslevodopa and 12

mg/mL foscarbidopa

Phase 3 [8][9]

Administration

Continuous (24-

hour/day)

subcutaneous infusion

Phase 3 [2][3]

Infusion Device VYAFUSER™ Pump Phase 3 [10]

Loading Dose

Equivalent to the

patient's typical

first/morning oral

LD/DDCI dose

Phase 3 [3]

Initial Infusion Rate

Calculated based on

the patient's total daily

oral levodopa intake

Phase 3 [11]

Dose Optimization

Adjustments made by

increments of 0.01

mL/h

Phase 3 [11]

Extra Doses
17 mg to 51 mg in

levodopa equivalents
N/A [8]

Max Recommended

Daily Dose

3525 mg of the

foslevodopa

component

N/A [8]

Table 2: Pharmacokinetic Parameters of Levodopa after Foslevodopa Administration
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Parameter Value Study Population Citation

Time to Maximum

Concentration (Tmax)

- Bolus

1.3 hours Healthy Volunteers [12]

Time to Steady State -

with Bolus
Within 2 hours Healthy Volunteers [12]

Infusion Sites for

Comparable PK

Abdomen, Arm, Thigh,

Flank

Parkinson's Disease

Patients
[13]

Experimental Protocols
Protocol for Preparation and Handling of Foslevodopa
Objective: To ensure the correct and sterile preparation of Foslevodopa for subcutaneous

infusion.

Materials:

VYALEV™ (foslevodopa/foscarbidopa) solution vial[10]

Vial adapter[10]

Syringe[10]

VYAFUSER™ pump[10]

Infusion set (cannula and tubing)[10]

Alcohol pads

Sterile gloves

Procedure:

Inspection: Visually inspect the solution vial for particulate matter and discoloration prior to

administration. The solution should be clear and colorless to slightly yellow.
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Temperature: If refrigerated, allow the vial to sit at room temperature for 30 minutes before

use. Do not warm the vial in any other way.[14]

Aseptic Technique: Perform all subsequent steps using aseptic technique to minimize the

risk of infection.

Vial Adapter Attachment: Attach the vial adapter to the solution vial.[10]

Syringe Preparation:

Attach the syringe to the vial adapter by pushing and screwing it into place.[15]

Hold the assembly with the vial on top and withdraw the entire contents of the vial into the

syringe.[15]

With the vial still attached, point the syringe upward and slowly push the plunger to expel

any air back into the vial.[15]

Disconnect the syringe from the vial adapter.[15]

Pump Loading: The prepared syringe is now ready to be loaded into the VYAFUSER™ pump

according to the manufacturer's instructions.[10]

Protocol for Subcutaneous Administration and Site
Management
Objective: To correctly administer Foslevodopa via continuous subcutaneous infusion and

manage the infusion site to prevent complications.

Procedure:

Site Selection: Choose an infusion site on the abdomen, arm, thigh, or flank.[13] Rotate

infusion sites to avoid irritation.

Site Preparation:

Clean the chosen infusion site with an alcohol pad and allow it to air dry completely.[14]
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Cannula Insertion:

Insert the cannula subcutaneously as per the infusion set instructions for use.[10]

Tubing Connection and Priming:

Connect the infusion set tubing to the syringe in the pump.

Prime the tubing with the medication before connecting it to the cannula to avoid

unintended drug delivery.[10]

Infusion Initiation:

Connect the primed tubing to the inserted cannula.

Start the infusion using the VYAFUSER™ pump, which has been programmed by a

healthcare provider.[10]

Site Monitoring:

Visually inspect the infusion site for bleeding immediately after cannula insertion.[10]

Regularly monitor the infusion site for signs of infection (e.g., redness, pain, swelling,

warmth) or other reactions (e.g., erythema, nodules, edema).[8][9]

Infusion Set Change:

Change the infusion set and rotate the infusion site at least every 24 hours, or as directed

by the protocol.[10] Discard the used syringe and any remaining medication.[10]

Protocol for Pharmacokinetic and Pharmacodynamic
Assessment
Objective: To characterize the pharmacokinetic and pharmacodynamic profile of levodopa and

carbidopa following subcutaneous Foslevodopa administration.

Procedure:
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Pharmacokinetic (PK) Sampling:

Collect serial plasma samples at predefined time points to measure the concentrations of

levodopa, carbidopa, foslevodopa, and foscarbidopa.[1][12][13]

In studies with bolus administration, frequent sampling is crucial in the initial hours to

capture the absorption phase.[12]

For continuous infusion studies, sampling should be performed to confirm the

achievement and maintenance of steady-state concentrations.[1]

PK Analysis:

Calculate standard pharmacokinetic parameters including Cmax (maximum

concentration), Tmax (time to maximum concentration), and AUC (area under the

concentration-time curve).[12]

Pharmacodynamic (PD) Assessment:

Utilize patient diaries to record "On" and "Off" times, as well as the presence and severity

of dyskinesia.[6] These endpoints are typically normalized to a 16-hour awake period.[6]

Administer standardized rating scales such as the Movement Disorder Society Unified

Parkinson's Disease Rating Scale (MDS-UPDRS) at baseline and specified follow-up

visits.[7]

Assess quality of life and sleep using validated questionnaires (e.g., PDQ-39, PDSS-2).[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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